4-(Boc-Aminomethyl)pyridine-3-boronic acid
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Overview
Description
4-(Boc-Aminomethyl)pyridine-3-boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, making the compound more stable and easier to handle during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-Aminomethyl)pyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Protection of the Aminomethyl Group: The aminomethyl group is protected using the Boc group. This is typically achieved by reacting the aminomethyl-pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 4-(Boc-Aminomethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid group with halogenated aromatic compounds in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The Boc-protected aminomethyl group can undergo nucleophilic substitution reactions, where the Boc group is removed to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as triethylamine or potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products:
Coupling Products: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Substituted Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-(Boc-Aminomethyl)pyridine-3-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms that involve boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to target and destroy cancer cells.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Boc-Aminomethyl)pyridine-3-boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The Boc-protected aminomethyl group can be deprotected to reveal the free amine, which can then interact with various molecular targets, including enzymes and receptors, through nucleophilic substitution or coordination chemistry.
Comparison with Similar Compounds
- 4-(Boc-Aminomethyl)phenylboronic acid
- 4-(Boc-Aminomethyl)benzeneboronic acid
- 4-Aminophenylboronic acid
Comparison:
- 4-(Boc-Aminomethyl)pyridine-3-boronic acid is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to phenylboronic acid derivatives. The nitrogen atom in the pyridine ring can participate in coordination chemistry, making it useful in the development of metal complexes and catalysts.
- 4-(Boc-Aminomethyl)phenylboronic acid and 4-(Boc-Aminomethyl)benzeneboronic acid have similar structures but lack the nitrogen atom in the ring, resulting in different reactivity and applications.
- 4-Aminophenylboronic acid lacks the Boc-protecting group, making it more reactive but less stable during certain reactions.
Properties
IUPAC Name |
[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-5-13-7-9(8)12(16)17/h4-5,7,16-17H,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCMFKCMWFBVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)CNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-61-4 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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